1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol
Overview
Description
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-6-aminopyridine.
Etherification: The hydroxyl group of 3-hydroxy-6-aminopyridine is etherified with 2-bromo-2-methylpropane under basic conditions to form the desired compound.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry to enhance the efficiency and yield of the synthesis.
Automated Purification Systems: Using automated purification systems to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Pyridine oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-pyridin-3-yloxy)-2-methyl-propan-2-ol: Unique due to its specific substitution pattern on the pyridine ring.
6-Amino-3-pyridinemethanol: Similar structure but lacks the 2-methylpropan-2-ol moiety.
2-Amino-5-pyridinemethanol: Another similar compound with different substitution on the pyridine ring.
Uniqueness
This compound is unique due to its combination of functional groups, which provides distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Properties
IUPAC Name |
1-(6-aminopyridin-3-yl)oxy-2-methylpropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,12)6-13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVQBGXPYIGTEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CN=C(C=C1)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253911-35-1 | |
Record name | 1-[(6-aminopyridin-3-yl)oxy]-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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